

Methodology for Calculating Samarium-149 Poisoning Effect: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Samarium-149
Cat. No.:	B080668

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Samarium-149 (Sm-149) is a stable isotope and a significant neutron poison in thermal nuclear reactors. Its high thermal neutron absorption cross-section can have a considerable impact on the reactivity of the reactor core, necessitating accurate calculation and prediction of its concentration. This document provides detailed application notes and protocols for the methodology of calculating the Sm-149 poisoning effect, intended for researchers, scientists, and professionals in relevant fields.

The poisoning effect of Sm-149 arises primarily from its production as a fission product and its subsequent removal through neutron capture. Unlike Xenon-135, another major fission product poison, Sm-149 is stable and does not decay, meaning it is only removed from the core through neutron absorption ("burnout") or during fuel replacement.[\[1\]](#)[\[2\]](#)

Theoretical Background

The concentration of Sm-149 in a reactor is governed by its production from the decay of Promethium-149 (Pm-149) and its loss through neutron absorption. The production and decay chain leading to Sm-149 is as follows:

Neodymium-149 (Nd-149) -> Promethium-149 (Pm-149) -> **Samarium-149** (Sm-149)

Nd-149 is produced directly from the fission of heavy nuclei such as Uranium-235 (U-235). Due to its relatively short half-life, the decay of Nd-149 to Pm-149 is often considered instantaneous in these calculations.^{[3][4]} Pm-149 then decays to the stable Sm-149.

The rate of change of the atomic number density of Pm-149 ($\frac{dN_{Pm}}{dt}$) can be described by the following differential equation:

$$N_{Pm} \text{NPm}$$

) can be described by the following differential equation:

$\frac{dN_{Pm}}{dt} = \gamma_{Pm} \Sigma_f \phi - \lambda_{Pm} N_{Pm} - \sigma_{a, Pm} N_{Pm} \phi$

Where:

- γ_{Pm} is the effective fission yield of Pm-149.

$$\gamma_{Pm} \text{fission yield}$$

is the effective fission yield of Pm-149.

- Σ_f is the macroscopic fission cross-section of the fuel.

- ϕ is the thermal neutron flux.

is the thermal neutron flux.

- λ_{Pm} is the decay constant of Pm-149.

$$\lambda_{Pm} \text{decay constant}$$

is the decay constant of Pm-149.

- $\sigma_{a, Pm}$ is the absorption cross-section of Pm-149.

$$\sigma_{a, Pm} \text{absorption cross-section}$$

is the microscopic absorption cross-section of Pm-149.

The rate of change of the atomic number density of Sm-149 (ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">>

N_{Sm} NSm

) is given by:

ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">>

$$\frac{dN_{Sm}}{dt} = \lambda_{Pm} N_{Pm} - \sigma_{a, Sm} N_{Sm} \phi dt dNSm = \lambda Pm NPm - \sigma a, Sm NSm \phi$$

Where:

- ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">>

λ_{Pm} λPm

is the decay constant of Pm-149.

- ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">>

N_{Pm} NPm

is the atomic number density of Pm-149.

- ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">>

$\sigma_{a, Sm}$ $\sigma a, Sm$

is the microscopic absorption cross-section of Sm-149.

- ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">>

N_{Sm} NSm

is the atomic number density of Sm-149.

- ϕ

is the thermal neutron flux.

Equilibrium Concentrations

During steady-state reactor operation at a constant neutron flux, the concentrations of Pm-149 and Sm-149 can reach equilibrium values.

The equilibrium concentration of Pm-149 ($N_{Pm, eq}$) is reached when

$$\frac{dN_{Pm}}{dt} = 0$$

which is reached when

$$\frac{dN_{Pm}}{dt} = 0 \Rightarrow dN_{Pm} = 0$$

:

$N_{Pm, eq} = \frac{\gamma_{Pm} \Sigma_f \phi}{\lambda_{Pm} + \sigma_{a, Pm} \phi} N_{Pm}$

The equilibrium concentration of Sm-149 ($N_{Sm, eq}$) is reached when

$$\frac{dN_{Sm}}{dt} = 0$$

which is reached when

$$\frac{dN_{Sm}}{dt} = 0 \Rightarrow dN_{Sm} = 0$$

:

$N_{Sm, eq} = \frac{\lambda_{Pm} N_{Pm, eq}}{\sigma_{a, Sm} \phi} = \frac{\gamma_{Pm} \Sigma_f \lambda_{Pm}}{(\lambda_{Pm} + \sigma_{a, Pm} \phi) \sigma_{a, Sm}} N_{Pm}$

A key characteristic of Sm-149 is that at high neutron fluxes, where

$$\sigma_{a, Pm} \phi \gg \lambda_{Pm} \sigma a, Pm\phi \gg \lambda Pm$$

, the equilibrium concentration becomes largely independent of the neutron flux.[5]

Transient Behavior

Following a change in reactor power (and thus neutron flux), the concentrations of Pm-149 and Sm-149 will undergo a transient before reaching a new equilibrium.

- Reactor Shutdown: When the reactor is shut down (

$$\phi \approx 0 \approx \theta$$

), the burnout of Sm-149 ceases. The existing inventory of Pm-149 continues to decay into Sm-149, causing the Sm-149 concentration and its negative reactivity effect to increase and peak after shutdown.[6]

- Reactor Startup: Upon reactor startup, the accumulated Sm-149 begins to burn out, and its concentration will decrease towards the new equilibrium value corresponding to the operating power level.

Quantitative Data

The following tables summarize the key quantitative data required for calculating the Sm-149 poisoning effect.

Table 1: Half-lives and Decay Constants

Isotope	Half-life	Decay Constant (s ⁻¹)
Neodymium-149	1.728 hours	1.11 x 10 ⁻⁴
Promethium-149	53.08 hours[7]	3.63 x 10 ⁻⁶ [7]
Samarium-149	Stable	0

Table 2: Thermal Neutron Absorption Cross-Sections (at 2200 m/s)

Isotope	Cross-section (barns)
Promethium-149	~1,600 - 2,500
Samarium-149	~41,000 - 42,000[5][8]

Table 3: Cumulative Fission Yields of Promethium-149 for Thermal Fission

Fissile Isotope	Fission Yield (%)
U-233	1.70
U-235	1.08
Pu-239	1.21
Pu-241	1.55

Experimental Protocols

Direct measurement of the Sm-149 concentration within an operating reactor core is challenging. Therefore, the validation of Sm-149 poisoning calculations is typically performed indirectly by measuring its effect on reactivity.

Protocol: Validation of Sm-149 Poisoning Calculation through Reactivity Measurement

Objective: To experimentally validate the calculated reactivity worth of Sm-149 poisoning in a research reactor.

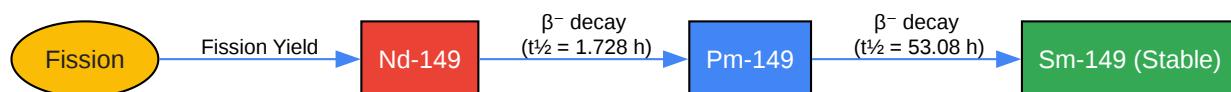
Principle: The negative reactivity introduced by a neutron absorber like Sm-149 can be determined by measuring the change in a calibrated control rod position required to maintain the reactor at a critical state. This experimental data can then be compared with the predictions from reactor physics codes that model the buildup and burnout of Sm-149.

Materials and Equipment:

- Research reactor with a calibrated control rod system.

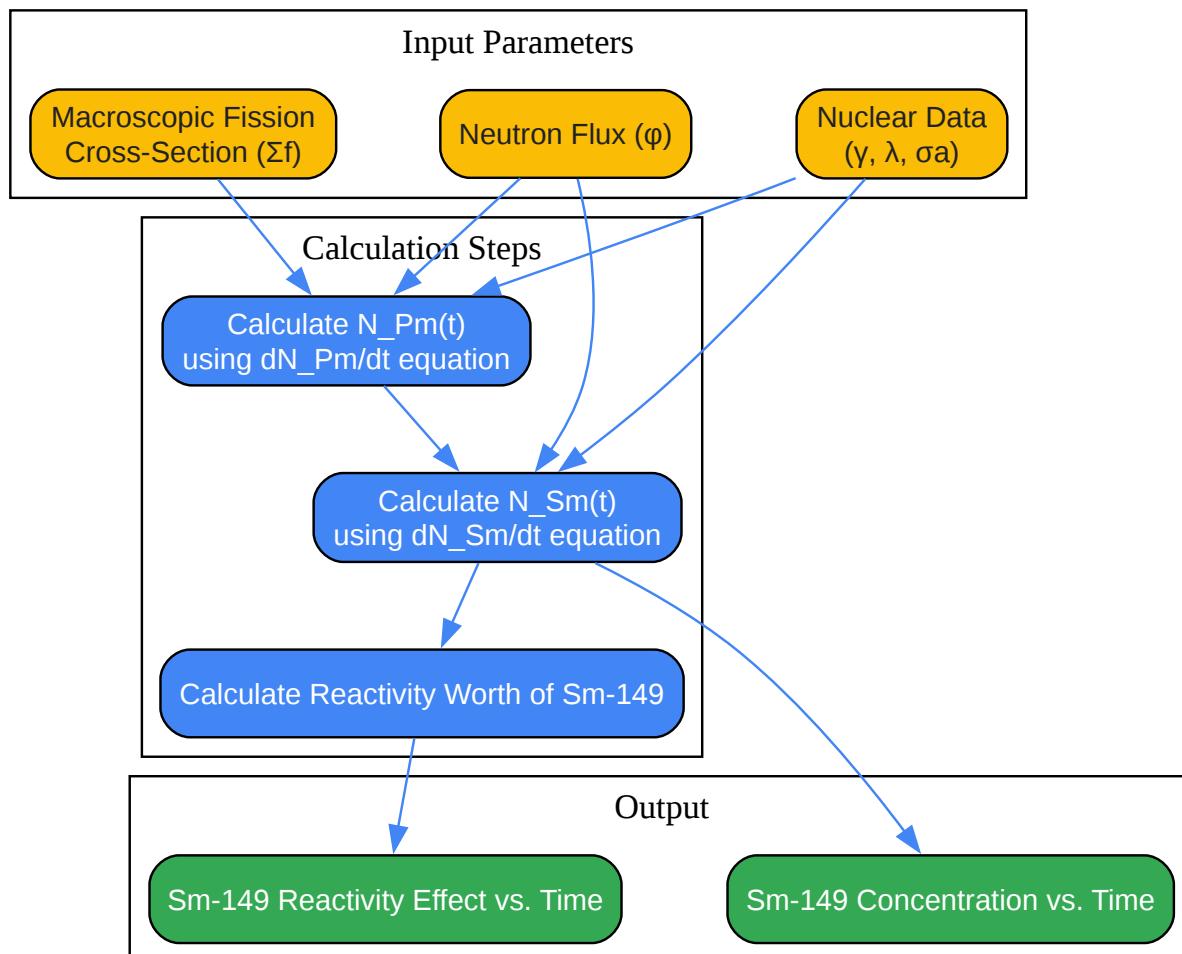
- Reactor instrumentation for monitoring power, flux, and control rod position.
- Data acquisition system.
- Validated reactor physics code (e.g., MCNP, Serpent, SCALE).

Procedure:


- Initial Reactor State: Start with a reactor core where the Sm-149 concentration is well-known, preferably after a long shutdown period to allow for the decay of most of the Pm-149 inventory to Sm-149.
- Reactor Startup and Operation:
 - Bring the reactor to a specific, constant power level.
 - Record the critical position of the calibrated control rods.
 - Maintain the reactor at this constant power for an extended period (several days) to allow the Sm-149 concentration to approach equilibrium.
 - Continuously or periodically record the critical control rod position required to maintain the constant power level. The movement of the control rods will compensate for the changing reactivity due to the burnout of the initial Sm-149 and the buildup of new Sm-149 from Pm-149 decay.
- Reactor Shutdown:
 - After reaching a state of near-equilibrium Sm-149 concentration, shut down the reactor.
 - Immediately after shutdown, and at regular intervals for several days, perform critical experiments at a very low power (to avoid significant Sm-149 burnout).
 - At each interval, measure the critical position of the calibrated control rods. This will track the increase in negative reactivity due to the decay of the accumulated Pm-149 into Sm-149.
- Data Analysis:

- Convert the measured control rod positions into reactivity values using the control rod calibration curves.
- Plot the experimental reactivity worth of Sm-149 as a function of time during both the operational and shutdown phases.
- Perform a simulation of the same operational and shutdown transient using a validated reactor physics code with the known nuclear data for the Sm-149 production and absorption.
- Compare the experimentally measured reactivity curve with the curve predicted by the simulation.

Expected Results: The experimental and simulated reactivity curves should show good agreement, thus validating the methodology and nuclear data used for calculating the Sm-149 poisoning effect. Discrepancies may indicate the need to refine the nuclear data or the reactor model.


For more standardized procedures on reactivity measurements, refer to relevant ASTM International standards, such as those under the purview of Subcommittee E10.05 on Nuclear Radiation Metrology.^[7]

Visualizations

[Click to download full resolution via product page](#)

Caption: Production pathway of **Samarium-149** from nuclear fission.

[Click to download full resolution via product page](#)

Caption: Workflow for calculating the **Samarium-149** poisoning effect.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]

- 2. hbni.ac.in [hbni.ac.in]
- 3. standards.iteh.ai [standards.iteh.ai]
- 4. nuclear-power.com [nuclear-power.com]
- 5. researchgate.net [researchgate.net]
- 6. Samarium-149 Response to Reactor Shutdown [mail.almerja.com]
- 7. Subcommittee E10.05 on Nuclear Radiation Metrology | ASTM [astm.org]
- 8. canteach.candu.org [canteach.candu.org]
- To cite this document: BenchChem. [Methodology for Calculating Samarium-149 Poisoning Effect: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b080668#methodology-for-calculating-samarium-149-poisoning-effect>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com